Etonogestrel beta-D-Glucuronide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etonogestrel beta-D-Glucuronide involves the glucuronidation of Etonogestrel. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to Etonogestrel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Etonogestrel beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
Etonogestrel beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
Etonogestrel beta-D-Glucuronide exerts its effects by binding to progesterone and estrogen receptors in target organs such as the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding inhibits the release of luteinizing hormone, preventing ovulation and increasing the viscosity of cervical mucus to hinder sperm passage .
Comparison with Similar Compounds
Similar Compounds
Etonogestrel: The parent compound, used in various contraceptive devices.
Desogestrel: Another synthetic progestin with similar contraceptive properties.
Levonorgestrel: A widely used progestin in emergency contraception.
Uniqueness
Etonogestrel beta-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion in biological systems. This modification also allows for more precise analytical measurements in research applications .
Properties
Molecular Formula |
C28H36O8 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-3-oxo-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H36O8/c1-4-27-13-14(3)20-17-9-7-16(29)12-15(17)6-8-18(20)19(27)10-11-28(27,5-2)36-26-23(32)21(30)22(31)24(35-26)25(33)34/h2,12,17-24,26,30-32H,3-4,6-11,13H2,1H3,(H,33,34)/t17-,18-,19-,20+,21-,22-,23+,24-,26-,27-,28-/m0/s1 |
InChI Key |
ZEIPQROXKPESNS-UYWVDHFESA-N |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |
Origin of Product |
United States |
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